5-tert-butyl-2-methylidenecyclohexan-1-ol
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Overview
Description
5-tert-butyl-2-methylidenecyclohexan-1-ol is an organic compound with a unique structure that includes a cyclohexane ring substituted with a hydroxyl group, a tert-butyl group, and a methylene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-methylidenecyclohexan-1-ol can be achieved through several methods. One common approach involves the hydrogenation of phenol in the presence of a catalyst such as palladium on carbon. The reaction conditions typically include a temperature range of 100-150°C and a pressure of 1-5 atm. Another method involves the oxidation of cyclohexane using cobalt catalysts, which produces a mixture of cyclohexanol and cyclohexanone .
Industrial Production Methods
Industrial production of this compound often involves the oxidation of cyclohexane in air, using cobalt catalysts. This process co-produces cyclohexanone, and the mixture is commonly referred to as “KA oil” (ketone-alcohol oil). The oxidation process involves radicals and the intermediacy of hydroperoxide .
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-2-methylidenecyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclohexanone.
Reduction: It can be reduced to form cyclohexane.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Cyclohexanone
Reduction: Cyclohexane
Substitution: Chlorocyclohexane
Scientific Research Applications
5-tert-butyl-2-methylidenecyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-methylidenecyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes that catalyze oxidation-reduction reactions. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- Cyclohexanol, 4-(1,1-dimethylethyl)-, cis-
- Cyclohexanol, 4-(1,1-dimethylethyl)-, trans-
- Cyclohexanol, 4-tert-butyl-, cis-
Uniqueness
5-tert-butyl-2-methylidenecyclohexan-1-ol is unique due to the presence of both a tert-butyl group and a methylene group on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
19245-69-3 |
---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
5-tert-butyl-2-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C11H20O/c1-8-5-6-9(7-10(8)12)11(2,3)4/h9-10,12H,1,5-7H2,2-4H3 |
InChI Key |
MKWJZCGGUSWUQL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC(=C)C(C1)O |
Canonical SMILES |
CC(C)(C)C1CCC(=C)C(C1)O |
19245-70-6 | |
Synonyms |
Cyclohexanol,5-(1,1-dimethylethyl)-2-methylene-cis- |
Origin of Product |
United States |
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